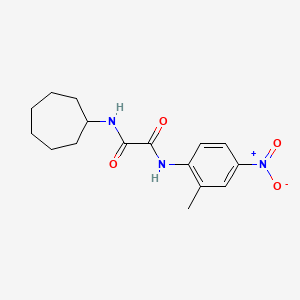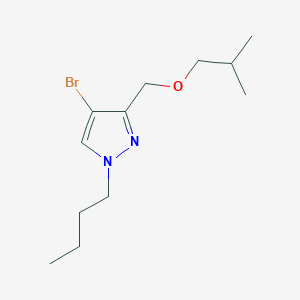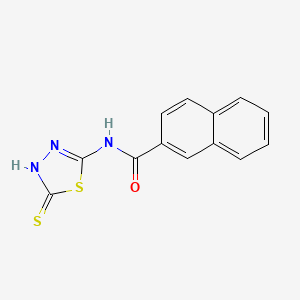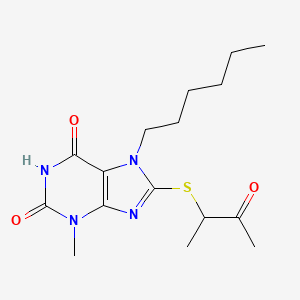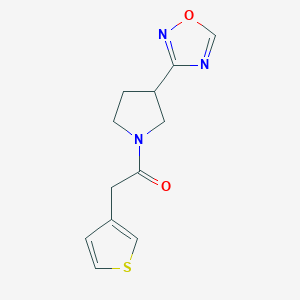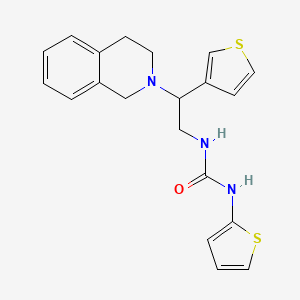
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of interest in various scientific fields due to its complex structure and potential applications. This molecule features a unique arrangement of thiophene and dihydroisoquinoline groups, conferring distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the formation of the key intermediates. One common route involves the reaction of 3,4-dihydroisoquinoline with a thiophene derivative under conditions that facilitate nucleophilic substitution, followed by the addition of a urea derivative to form the final product. Detailed reaction conditions often include the use of catalysts like palladium or other transition metals, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: : Scaling up the production of this compound involves optimizing the reaction conditions for higher yields and purity. Industrial methods may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications for research or commercial use.
化学反应分析
Types of Reactions: : This compound can undergo various types of reactions, including:
Oxidation: : Introducing oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the oxidation of the thiophene rings, producing sulfoxides or sulfones.
Reduction: : Reductive conditions, such as using sodium borohydride or lithium aluminum hydride, can reduce any carbonyl groups present in the structure.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions: : Typical reagents include halogenating agents, reducing agents like hydrogen gas in the presence of catalysts (e.g., Raney nickel), and other organic reagents tailored to specific functional groups within the molecule.
Major Products Formed: : The major products formed depend on the specific reactions. For instance, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: : In organic chemistry, the compound is studied for its unique reactivity and ability to form complex molecular architectures, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: : Its structure allows it to interact with various biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: : Beyond research, this compound could have applications in materials science, such as the development of new polymers or electronic materials due to the presence of the thiophene moieties, which are known for their electronic properties.
作用机制
The compound's mechanism of action typically involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites or binding pockets, inhibiting or modulating the function of the target protein. Pathways involved may include enzymatic catalysis or signal transduction processes, where the compound acts as an agonist or antagonist.
相似化合物的比较
Similar Compounds: : Other compounds featuring thiophene and dihydroisoquinoline groups can be considered similar, such as:
1-(2-(2,3-dihydroisoquinolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
1-(2-(3,4-dihydroisoquinolin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
Uniqueness: : The specific arrangement and substitution pattern of the thiophene and dihydroisoquinoline groups in 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea distinguish it from other similar compounds, potentially offering unique reactivity and biological activity.
There you have it—an overview of a fascinating compound with rich potential across various scientific fields
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-20(22-19-6-3-10-26-19)21-12-18(17-8-11-25-14-17)23-9-7-15-4-1-2-5-16(15)13-23/h1-6,8,10-11,14,18H,7,9,12-13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCEAPHBJUTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(5-methylfuran-2-yl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2855523.png)
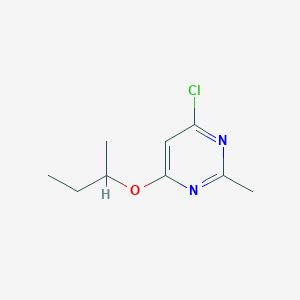
![3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2855526.png)
![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)
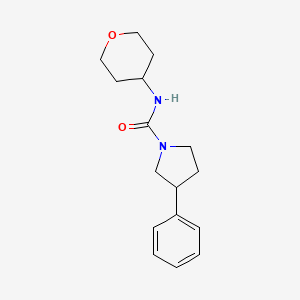
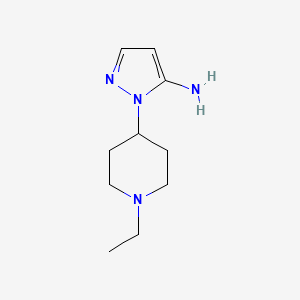
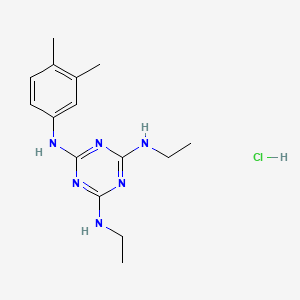
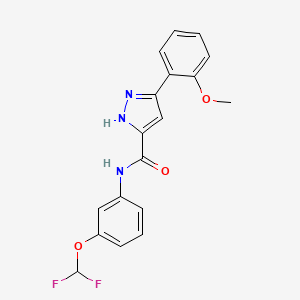
![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)
